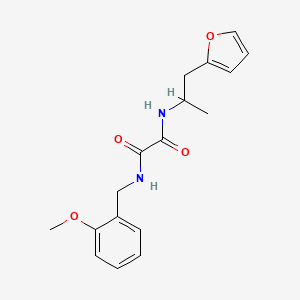

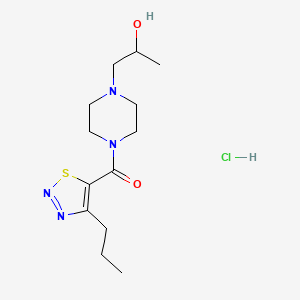

![molecular formula C13H13N3O2S B2777808 叔丁基2-氰基-2-{[1,3]噻唑并[5,4-b]吡啶-2-基}乙酸酯 CAS No. 1989672-32-3](/img/structure/B2777808.png)

叔丁基2-氰基-2-{[1,3]噻唑并[5,4-b]吡啶-2-基}乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It is a chemical compound used in scientific research and possesses diverse applications due to its unique structure, making it valuable for drug discovery, material synthesis, and bioactivity studies .

Synthesis Analysis

The compound can be synthesized from the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 2,2-dimethylpropionic acid in the presence of phosphorus oxychloride under reflux . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The NMR and low and high-resolution mass spectra for the title compound were consistent with those previously reported . The compound’s unique structure makes it valuable for various applications.Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The compound possesses an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学研究应用

代谢途径和细胞色素P450相互作用

- CP-533,536,带有叔丁基部分,是一种前列腺素E2激动剂,用于骨骨折愈合。它的代谢涉及细胞色素P450s,特别是CYP3A4、CYP3A5和CYP2C8。叔丁基团经历氧化转化形成各种代谢物,突出了该部分在药物代谢和与细胞色素P450s相互作用中的重要性(Prakash等,2008)。

催化和反应机理

- 对DMAP催化的叔丁醇乙酰化(合成化学中相关反应)的研究,强调了叔丁基团在影响反应途径和结果中的重要性。这项研究提供了对涉及含叔丁基化合物的催化的机理方面的见解(Xu等,2005)。

络合物形成和磁性

- 对3,5-二叔丁基邻苯二酚等化合物的研究证明了叔丁基团在形成具有独特磁性的复杂结构中的作用。此类研究对于开发具有特定磁性特征的材料至关重要,适用于各种应用(Speier等,1996)。

配体合成和配位化学

- 含有叔丁基基团的配体的合成和配位化学是一个重要的研究领域。这些配体,如2,6-双(吡唑基)吡啶,在制造具有独特热和光化学性质的发光化合物和配合物中具有应用,在各个科学领域都有用(Halcrow,2005)。

铜配合物和细胞毒性

- 含有叔丁基部分的铜配合物在癌症研究中显示出潜力,特别是在评估其对各种癌细胞系的抗增殖作用方面。此类研究有助于开发新的治疗剂(Czerwińska等,2017)。

硫肽类抗生素的合成

- 叔丁基团在硫肽类抗生素的复杂杂环核的合成中起着至关重要的作用,说明了其在开发新抗生素中的重要性(Martin等,2008)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, compounds of this class are often used in the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

安全和危害

未来方向

The compound’s unique structure and diverse applications make it valuable for future research in drug discovery, material synthesis, and bioactivity studies . Its structural similarity to purine and the presence of an active methylene group suggest potential for further functionalization and optimization .

属性

IUPAC Name |

tert-butyl 2-cyano-2-([1,3]thiazolo[5,4-b]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)8(7-14)10-16-9-5-4-6-15-11(9)19-10/h4-6,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHODDAYNRBUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC2=C(S1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)

![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)

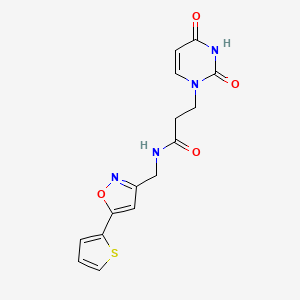

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)

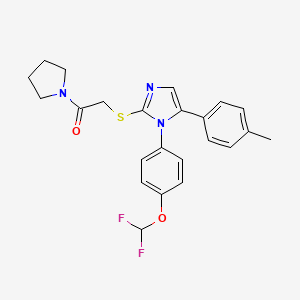

![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

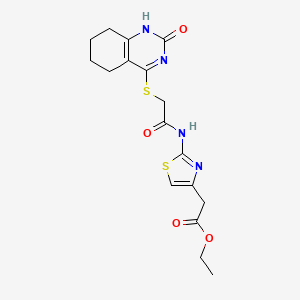

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)

![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)